methyl 4-amino-1-propyl-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 4-amino-1-propyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol . This compound is part of the pyrrole family, which is known for its aromatic heterocyclic structure. Pyrroles are significant in various fields due to their biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-1-propyl-1H-pyrrole-2-carboxylate typically involves the condensation of a carboxylic acid with an amine, followed by cyclization to form the pyrrole ring . One common method involves the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst to form the ester. This ester is then reacted with anhydrous acetic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure high purity and consistency . The process typically involves the use of advanced equipment and techniques to optimize yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1-propyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 4-amino-1-propyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-amino-1-propyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate: Similar structure but with a methyl group instead of a propyl group.
Methyl 4-amino-1-ethyl-1H-pyrrole-2-carboxylate: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
Methyl 4-amino-1-propyl-1H-pyrrole-2-carboxylate is unique due to its specific propyl group, which may confer distinct chemical and biological properties compared to its methyl and ethyl analogs.
Biological Activity
Methyl 4-amino-1-propyl-1H-pyrrole-2-carboxylate (MAPPC) is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article provides a comprehensive overview of the biological activity of MAPPC, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
MAPPC is characterized by the following chemical structure:
- Chemical Formula : C₇H₁₁N₂O₂
- Molecular Weight : 141.17 g/mol
- CAS Number : 1171639-98-7
The compound contains a pyrrole ring, which is a nitrogen-containing heterocycle known for its diverse biological activities. The presence of both an amino group and a carboxylate group in its structure allows for various interactions with biological macromolecules.
The biological activity of MAPPC can be attributed to its ability to interact with specific molecular targets within cells. The amino group facilitates hydrogen bonding with enzymes and receptors, while the carboxylate group participates in ionic interactions. These interactions can modulate enzyme activity and influence cellular signaling pathways, leading to various biological effects.
Summary of Mechanisms:
- Hydrogen Bonding : Interaction with enzymes and receptors.
- Ionic Interactions : Modulation of biological pathways through carboxylate group.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of MAPPC against a range of pathogens. In vitro evaluations have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 3.12 - 12.5 μg/mL |
Escherichia coli | 5 - 20 μg/mL |
Mycobacterium tuberculosis | <0.016 μg/mL |
The compound has shown particularly promising results against drug-resistant strains, suggesting its potential as a lead compound for developing new antibiotics .
Antiviral Activity
MAPPC has also been investigated for its antiviral properties. Preliminary studies indicate that it may inhibit viral replication through interference with viral enzymes or host cell pathways essential for viral lifecycle completion. Further research is needed to elucidate the specific viral targets affected by MAPPC.
Case Studies
-
Antibacterial Evaluation :
A study conducted by Mir N.A. et al. evaluated various pyrrole derivatives, including MAPPC, for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that MAPPC exhibited a potent antibacterial effect, with MIC values comparable to established antibiotics like ciprofloxacin . -
Tuberculosis Research :
Another significant study focused on the anti-tuberculosis activity of pyrrole derivatives, including MAPPC. The compound demonstrated excellent activity against Mycobacterium tuberculosis, with MIC values indicating strong potential as an anti-TB agent .
Structure-Activity Relationship (SAR)
The structural features of MAPPC play a crucial role in its biological activity. Variations in substituents on the pyrrole ring can significantly influence potency and selectivity against different pathogens.
Key Findings:
Properties
Molecular Formula |
C9H14N2O2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
methyl 4-amino-1-propylpyrrole-2-carboxylate |
InChI |
InChI=1S/C9H14N2O2/c1-3-4-11-6-7(10)5-8(11)9(12)13-2/h5-6H,3-4,10H2,1-2H3 |
InChI Key |
VPSCULKFPZXKBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=C1C(=O)OC)N |
Origin of Product |
United States |
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